![molecular formula C6H10O3 B595024 Methyl 2-(oxetan-3-yl)acetate CAS No. 1217800-69-5](/img/structure/B595024.png)
Methyl 2-(oxetan-3-yl)acetate
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Overview
Description
“Methyl 2-(oxetan-3-yl)acetate” is a chemical compound with the empirical formula C6H8O3 . It is a derivative of oxetane, a four-membered cyclic ether . The compound is used in the field of synthetic chemistry .
Synthesis Analysis
The synthesis of “Methyl 2-(oxetan-3-yl)acetate” and its derivatives has been described in several studies . One common method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . This method allows for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .Molecular Structure Analysis
The molecular structure of “Methyl 2-(oxetan-3-yl)acetate” has been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
Oxetanes, including “Methyl 2-(oxetan-3-yl)acetate”, are known for their contrasting behaviors: they can act as stable motifs in medicinal chemistry and also have a propensity to undergo ring-opening reactions as a synthetic intermediate . They have been used in various chemical reactions, including intramolecular etherification, epoxide ring opening/ring closing, and synthesis from sugar derivatives .Physical And Chemical Properties Analysis
“Methyl 2-(oxetan-3-yl)acetate” has a molecular weight of 128.13 . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Synthesis of New Heterocyclic Amino Acid Derivatives
“Methyl 2-(oxetan-3-yl)acetate” is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . This compound is obtained through a simple and efficient synthetic route, which involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
Preparation of NH-Heterocyclic Derivatives
This compound has been applied for the preparation of NH-heterocyclic derivatives, such as azetidine, pyrrolidine, piperidine, and morpholine-saturated heterocycles . It has also been used in the synthesis of 1H-pyrazole, 1H-imidazole, 1H-1,2,4-triazole, 1H-indole, 1H-indazole, 1H-benzotriazole, and related aromatic heterocycles .
Synthesis of Methyl (Oxetan-3-ylidene)acetate
“Methyl 2-(oxetan-3-yl)acetate” is used in the synthesis of “Methyl (oxetan-3-ylidene)acetate” through the Horner–Wadsworth–Emmons reaction with methyl-2-(dimethoxyphosphoryl)acetate .
Synthesis of Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate
“Methyl 2-(oxetan-3-yl)acetate” is used in the synthesis of “Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate”, a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals .
Suzuki–Miyaura Cross-Coupling Reaction
The compound is used in the Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Synthesis of Novel Heterocyclic Compounds
“Methyl 2-(oxetan-3-yl)acetate” is used in the synthesis and diversification of novel heterocyclic compounds. The structures of these novel heterocyclic compounds are confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
Future Directions
properties
IUPAC Name |
methyl 2-(oxetan-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(7)2-5-3-9-4-5/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAXOLXQNVHXOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717606 |
Source
|
Record name | Methyl (oxetan-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(oxetan-3-yl)acetate | |
CAS RN |
1217800-69-5 |
Source
|
Record name | Methyl (oxetan-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-oxetaneacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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